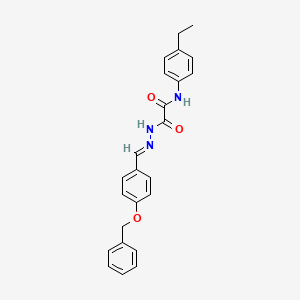![molecular formula C17H10BrClN2O3 B15015737 4-bromo-N-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B15015737.png)
4-bromo-N-{(Z)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and nitro functional groups attached to a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The bromine, chlorine, and nitro groups are introduced through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while nitration can be carried out using a mixture of nitric acid and sulfuric acid.
Formation of the Imine: The final step involves the condensation of the substituted furan with an amine, typically under dehydrating conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.
Substitution: The bromine and chlorine atoms can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology
Biological Probes: Due to its unique structure, it can be used as a probe in biological studies to investigate enzyme activities or receptor binding.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-N-(4-BROMOPHENYL)-1-[5-(2-NITROPHENYL)FURAN-2-YL]METHANIMINE: Similar structure but lacks the chlorine substituent.
(Z)-N-(4-CHLOROPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE: Similar structure but has a chlorine substituent instead of bromine.
Uniqueness
The unique combination of bromine, chlorine, and nitro groups in (Z)-N-(4-BROMOPHENYL)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHANIMINE imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific reactivity or binding characteristics.
Propriétés
Formule moléculaire |
C17H10BrClN2O3 |
|---|---|
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-1-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C17H10BrClN2O3/c18-11-1-3-12(4-2-11)20-10-14-6-8-17(24-14)15-9-13(21(22)23)5-7-16(15)19/h1-10H |
Clé InChI |
SYQHXVITBCTHFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B15015654.png)
![3-[(4-Bromophenyl)amino]-3-(4-butoxyphenyl)-1-(4-methylphenyl)propan-1-one](/img/structure/B15015662.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B15015666.png)
![4,5-b']Dithiophene](/img/structure/B15015671.png)
![4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl acetate](/img/structure/B15015679.png)
![4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol](/img/structure/B15015681.png)
![Benzaldehyde, 4-dimethylamino-, [3-[4-(2-hydroxyethyl)-1-piperazinyl]-6-nitrophenyl]hydrazone](/img/structure/B15015706.png)
![2-(4-ethyl-2-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15015717.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015725.png)

![(1E)-1-[1-(4-chlorophenyl)ethylidene]-2-(naphthalen-1-yl)hydrazine](/img/structure/B15015753.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(2-bromo-4-chlorophenoxy)acetohydrazide]](/img/structure/B15015754.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B15015761.png)

